3-Cyclopentylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopentylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-8(3-1)9-7-11-6-5-10-9/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNIPQHLQXYZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2COCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90709479 | |
| Record name | 3-Cyclopentylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90709479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270341-07-5 | |
| Record name | 3-Cyclopentylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90709479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 3 Cyclopentylmorpholine and Analogues
Advanced Strategies for Morpholine (B109124) Ring System Construction
The synthesis of the morpholine ring, a privileged structure in drug discovery, has evolved significantly, with modern methods focusing on efficiency, diversity, and stereocontrol.
Intramolecular cyclization is a cornerstone of morpholine synthesis. A prevalent method involves the cyclization of 1,2-amino alcohols with suitable dielectrophiles. researchgate.net For instance, a one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide enables the conversion of 1,2-amino alcohols to morpholines. organic-chemistry.org This method is notable for its clean isolation of N-monoalkylation products. organic-chemistry.org
Metal-catalyzed cyclizations have also gained prominence. Gold-catalyzed cyclization of alkynylamines or alkynylalcohols provides a convenient route to morpholine derivatives. rsc.orgrsc.org These reactions can proceed with low catalyst loading and involve a cascade cyclization and isomerization mechanism. rsc.orgrsc.org Palladium catalysis is also widely employed. For example, a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in situ Fe(III)-catalyzed heterocyclization, yields polysubstituted morpholines with high diastereoselectivity. organic-chemistry.org Another approach utilizes a base-free Pd(DMSO)2(TFA)2 catalyst for the Wacker-type aerobic oxidative cyclization of alkenes to form various nitrogen heterocycles, including morpholines. organic-chemistry.org
Furthermore, the reaction of 1,2-amino alcohols or diamines with an α-phenylvinylsulfonium salt allows for the stereodefined synthesis of C-substituted morpholines. organic-chemistry.org Iron(III) has been shown to catalyze the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted by an allylic alcohol. organic-chemistry.org A novel strategy for synthesizing cis-3,5-disubstituted morpholines involves the electrophile-induced ring closure of 1-tert-butyl-2-(allyloxymethyl)aziridine with bromine. acs.org
A unique approach to morpholine ring construction utilizes the ring opening of 2-tosyl-1,2-oxazetidine, an umpoled synthon. nih.govacs.org This strained four-membered ring reacts with nucleophiles at the electrophilic oxygen, leading to the formation of the morpholine ring. nih.govacs.org
| Catalyst/Reagent | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Ethylene sulfate, tBuOK | Redox neutral cyclization | 1,2-Amino alcohols | Clean N-monoalkylation | organic-chemistry.org |
| Gold(I) catalyst | Cascade cyclization | Alkynylamines/alkynylalcohols | Low catalyst loading | rsc.orgrsc.org |
| Pd(0)/Fe(III) | Tsuji-Trost/heterocyclization | Vinyloxiranes, amino-alcohols | High diastereoselectivity | organic-chemistry.org |
| Pd(DMSO)2(TFA)2 | Wacker-type oxidative cyclization | Alkenes | Base-free conditions | organic-chemistry.org |
| α-Phenylvinylsulfonium salt | Cyclization | 1,2-Amino alcohols/diamines | Stereodefined products | organic-chemistry.org |
| Iron(III) | Diastereoselective cyclization | 1,2-Amino ethers/hydroxy amines with allylic alcohol | Forms C-O or C-N bond | organic-chemistry.org |
| Bromine | Electrophile-induced ring closure | 1-tert-Butyl-2-(allyloxymethyl)aziridine | Forms cis-3,5-disubstituted morpholines | acs.org |
| 2-Tosyl-1,2-oxazetidine | Ring opening/cyclization | Carbon nucleophiles | Utilizes a strained umpoled synthon | nih.govacs.org |
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like morpholine derivatives in a single step, which is highly valuable in drug discovery. acs.org An example is the synthesis of 2,2,6-trisubstituted morpholines by mixing epichlorohydrin, N-bromosuccinimide, nosyl amide, and an olefin. acs.org This electrophilic MCR produces halogenated products that can be further modified. acs.org Another MCR involves the reaction of a copper acetylide, an isocyanate, and an oxirane to form morpholine derivatives. thieme-connect.com
The Ugi multicomponent reaction has also been adapted for the synthesis of substituted morpholines and piperazines. thieme-connect.com This two-step, one-pot procedure generates a variety of 3,3-substituted morpholines in moderate to good yields. thieme-connect.com Additionally, a green synthesis approach for morpholine-2-thione derivatives utilizes a one-pot multicomponent reaction of nitromethane, carbon disulfide, and aziridine (B145994) under solvent-free conditions. iau.ir
Stereoselective Synthesis of Chiral 3-Cyclopentylmorpholine
The synthesis of chiral 3-substituted morpholines, including this compound, is of great interest due to the importance of stereochemistry in biological activity.
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of 3-substituted morpholines. A tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation can efficiently produce 3-substituted morpholines from aminoalkyne substrates with high enantiomeric excess. organic-chemistry.org The success of this reaction relies on hydrogen-bonding interactions between the substrate's oxygen and the chiral Ru catalyst. organic-chemistry.org
Several diastereoselective and enantioselective methods have been developed for the synthesis of substituted morpholines. A palladium-catalyzed carboamination reaction of O-allyl ethanolamines with aryl or alkenyl halides provides access to a wide range of enantiopure cis-3,5-disubstituted morpholines. nih.gov The stereochemical outcome is consistent with a syn-aminopalladation pathway through a boat-like transition state. nih.gov
Another method for the diastereoselective synthesis of substituted morpholines involves the addition of an amino alcohol to a vinyl sulfonium (B1226848) salt. sorbonne-universite.fr Copper-promoted oxyamination of alkenes also offers a direct entry into aminomethyl-functionalized morpholines with high levels of diastereoselectivity. nih.gov Furthermore, a two-step process starting from Grignard reagents and N-sulfinyl imines has been developed for the synthesis of 3-substituted morpholine derivatives with high diastereocontrol. sorbonne-universite.fr
A highly regio- and stereoselective strategy for synthesizing nonracemic morpholines involves the SN2-type ring opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular ring closure. researchgate.net
| Method | Key Reagents/Catalysts | Stereochemical Outcome | Reference |
|---|---|---|---|
| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ru catalyst with (S,S)-Ts-DPEN ligand | High enantiomeric excess | organic-chemistry.org |
| Palladium-Catalyzed Carboamination | Pd(0) catalyst | Enantiopure cis-3,5-disubstituted morpholines | nih.gov |
| Addition to Vinyl Sulfonium Salt | Chiral amino alcohol | Diastereoenriched morpholines | sorbonne-universite.fr |
| Copper-Promoted Oxyamination | Copper(II) 2-ethylhexanoate | High diastereoselectivity | nih.gov |
| Grignard Reaction with N-Sulfinyl Imines | Grignard reagents, N-sulfinyl imines | High diastereocontrol | sorbonne-universite.fr |
| Ring Opening of Aziridines | Lewis acid, haloalcohols | Highly regio- and stereoselective | researchgate.net |
Development of Novel Reagents and Catalytic Systems for Morpholine Synthesis
The continuous development of new reagents and catalysts is crucial for advancing morpholine synthesis. For instance, a morpholine-based ionic liquid, [NBMMorph]+Br-, has been synthesized and used as a catalyst for the preparation of 1,2,4-triazolidine-3-thiones, demonstrating the utility of morpholine derivatives in catalysis. lidsen.com Polymer-supported reagents, such as morpholine on Rasta Resin, offer advantages in purification and high-throughput synthesis. sigmaaldrich.com
In the realm of catalysis, novel catalytic systems are constantly being explored. For example, a photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes provides a scalable route to substituted morpholines under continuous flow conditions. organic-chemistry.org The development of new air- and moisture-stable pre-catalysts for amination reactions also facilitates the synthesis of morpholine-containing compounds. sigmaaldrich.com
Utility of SnAP Reagents for Saturated N-Heterocycles
The synthesis of saturated N-heterocycles, a critical component of many bioactive molecules, has been significantly advanced by the development of Stannyl Amino Protocol (SnAP) reagents. nih.govsantiago-lab.comethz.ch These reagents provide a versatile and predictable methodology for the one-step synthesis of a diverse range of saturated N-heterocycles, including morpholines, from widely available aldehydes and ketones. ethz.chjst.go.jp
Developed by the Bode research group, SnAP reagents are typically air- and moisture-stable organotin compounds that can be prepared on a multi-gram scale from inexpensive starting materials. nih.govethz.ch The general procedure involves the reaction of a SnAP reagent with an aldehyde or ketone to form an imine, which then undergoes a cyclization reaction, often promoted by copper. ethz.chjst.go.jp This process occurs under mild, room-temperature conditions and demonstrates exceptional substrate scope and functional-group tolerance. nih.gov
This methodology offers a powerful alternative to traditional cross-coupling reactions for creating C-substituted, N-unprotected morpholines, piperazines, and thiomorpholines. ethz.ch The utility of SnAP reagents extends to the synthesis of medium-sized rings (seven to nine-membered), which are often challenging to prepare using other methods. nih.gov For the synthesis of this compound, a suitable SnAP reagent would be reacted with cyclopentanecarboxaldehyde. The reaction's predictability and operational simplicity make it a valuable tool for generating libraries of complex N-heterocycles for drug discovery. ethz.ch
Table 1: Examples of Saturated N-Heterocycles Synthesized Using SnAP Reagents
| Heterocycle Class | Ring Size | Starting Material Example |
| Morpholines | 6-membered | Aldehydes |
| Piperazines | 6-membered | Aldehydes |
| Thiomorpholines | 6-membered | Aldehydes |
| Diazepanes/Oxazepanes | 7-membered | Aldehydes |
| Diazocanes/Oxazocanes | 8-membered | Aldehydes |
| This table is a summary of heterocycles that can be formed using the SnAP reagent methodology as described in the literature. nih.govethz.chethz.ch |
More recently, catalytic variants of the SnAP chemistry have been developed, including methods using photocatalytic coupling of Silicon Amine Protocol (SLAP) reagents, expanding the scope to previously inaccessible substrates. santiago-lab.comresearchgate.net
Emerging Methodologies in Organic Synthesis
Beyond SnAP reagents, the field of organic synthesis has seen the advent of several innovative strategies for constructing the morpholine core and its analogues. These emerging methodologies often provide enhanced efficiency, stereoselectivity, and access to novel chemical space.
One notable strategy involves the synthesis of functionalized morpholines from N-propargylamines, which are inexpensive and readily available building blocks. ijcce.ac.ir This approach has experienced significant growth, offering new pathways to diverse morpholine derivatives. ijcce.ac.ir
Multi-component reactions (MCRs) represent another powerful tool for the rapid assembly of complex molecules from simple precursors. A copper-catalyzed three-component domino reaction between terminal alkynes, isocyanates, and oxiranes has been developed as an atom-economic route to substituted morpholine derivatives. thieme-connect.com This method is valued for its ability to generate molecular complexity in a single step. thieme-connect.com
Other advanced catalytic methods include:
Palladium-catalyzed reactions : An aerobic intermolecular 1,2-difunctionalization of conjugated dienes has been reported for the synthesis of morpholine structures. researchgate.net
Rhodium-catalyzed reactions : The thermal decomposition of diazo compounds, catalyzed by Rh(II), has been successfully applied to the synthesis of morpholine-3-carboxylates through O–H insertion reactions. researchgate.net
Iodine-mediated cyclization : Conformationally restricted bridged morpholine systems have been synthesized via a three-step sequence that includes an iodine-mediated cyclization. researchgate.net
These methodologies highlight the continuous evolution of synthetic chemistry, providing researchers with a sophisticated toolkit for creating complex molecules like this compound and its analogues for various scientific investigations. frontiersin.org
Sustainable and Green Chemistry Principles in this compound Production
The twelve principles of green chemistry provide a foundational framework for this endeavor. acs.org Key concepts include maximizing atom economy , which seeks to incorporate the maximum amount of reactant atoms into the final product, and reducing the use of auxiliary substances like protecting groups. acs.org
A prominent example of a greener approach to morpholine synthesis is the use of ethylene sulfate as a reagent to convert 1,2-amino alcohols into morpholines. chemrxiv.org This method offers several advantages over traditional approaches, such as annulation with chloroacetyl chloride, which often involves multiple steps and less desirable reagents. chemrxiv.org
Table 2: Comparison of Ethylene Sulfate Method with Traditional Morpholine Synthesis
| Feature | Ethylene Sulfate Method | Traditional Method (e.g., Chloroacetyl Chloride) |
| Number of Steps | One or two steps | Multiple steps |
| Redox Neutrality | Yes | Often requires redox manipulations |
| Reagents | Ethylene sulfate, tBuOK | Chloroacetyl chloride, reducing agents |
| Byproducts | Fewer, less hazardous | More waste generated |
| Scalability | Demonstrated on >50 g scale | Can be complex to scale |
| This table highlights the benefits of the ethylene sulfate methodology as a greener alternative for morpholine synthesis. chemrxiv.org |
This protocol is noted for its simple, high-yielding, and redox-neutral nature, utilizing inexpensive reagents. chemrxiv.org A key feature is the clean isolation of monoalkylation products from the reaction between an amine and ethylene sulfate, which can then be cyclized to form the morpholine ring. chemrxiv.org
Other green chemistry strategies applicable to morpholine synthesis include:
Biocatalysis : The use of enzymes can enable highly specific reactions, often eliminating the need for protecting groups, which simplifies synthetic routes and reduces waste. acs.org
Microwave-Assisted Synthesis : This technique can significantly shorten reaction times, increase product yields, and reduce the volume of solvents used, making it an environmentally sustainable approach. mdpi.com
Alternative Solvents : Replacing hazardous solvents with greener alternatives, or performing reactions under solvent-free conditions, is a core principle of green chemistry.
By integrating these sustainable and green principles, the synthesis of this compound and its analogues can be optimized to be not only efficient but also environmentally responsible. nih.gov
Iii. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Cyclopentylmorpholine Derivatives
Conformational Analysis and Stereochemical Influences on Molecular Recognition
The three-dimensional arrangement of a molecule is paramount to its ability to recognize and interact with biological targets like receptors and enzymes. nih.gov Conformational analysis, the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around single bonds, is therefore essential. ic.ac.uklibretexts.org
Stereochemistry, the fixed three-dimensional arrangement of atoms, also plays a critical role. uou.ac.in The presence of chiral centers, such as the C3 carbon of the morpholine (B109124) ring, means that 3-Cyclopentylmorpholine can exist as different stereoisomers (enantiomers and diastereomers). These isomers, while chemically identical, can have vastly different biological effects because biological targets are themselves chiral and can distinguish between them. uou.ac.in The specific stereochemistry influences how the cyclopentyl group and other substituents are oriented in space, which in turn affects the molecule's ability to fit into a binding site and establish key interactions, a process known as molecular recognition. nih.gov
| Term | Definition | Relevance to this compound |
|---|---|---|
| Conformation | A specific three-dimensional shape of a molecule that results from rotation about single bonds. libretexts.org | The molecule exists as an equilibrium of different chair, envelope, or half-chair conformations, influencing its shape and energy. |
| Stereoisomers | Molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. uou.ac.in | Derivatives with multiple chiral centers can exist as enantiomers or diastereomers, each potentially having unique biological activity. |
| Chiral Center | An atom (usually carbon) bonded to four different groups, leading to non-superimposable mirror images. youtube.com | The C3-carbon of the morpholine ring is a chiral center, leading to (R) and (S) enantiomers. |
| Molecular Recognition | The specific interaction between two or more molecules through non-covalent bonds. wikipedia.org | The specific conformation and stereochemistry of a this compound derivative determines its binding affinity and selectivity for a biological target. nih.gov |
Impact of Cyclopentyl Substitution on Receptor Interactions and Target Binding
The cyclopentyl group is more than a simple substituent; its size, shape, and lipophilicity significantly influence how a molecule interacts with its biological target. The introduction of this "bulky" group can both enhance binding affinity and confer selectivity. nih.gov
Systematic studies on various classes of compounds have demonstrated the value of the cyclopentyl moiety. In research on nucleoside transport inhibitors, for example, substitution with various alkyl and cycloalkyl groups at a key position was explored. The results showed that bulky groups generally enhanced binding affinity, with the cyclopentyl-substituted analogue proving to be the most effective and potent in the series. nih.gov This suggests that the binding pocket of the target receptor has a shape and size that is particularly complementary to the cyclopentyl group.
Similarly, in the development of a novel class of non-steroidal antagonists for the mineralocorticoid receptor (MR), extensive structural modifications led to a clinical candidate, PF-3882845, which features a cyclopentyl group. acs.org The presence of this group was integral to achieving the high potency and favorable pharmacokinetic profile of the final compound. acs.org The steric bulk of the cyclopentyl group can help to orient the rest of the molecule optimally within the binding site, while also potentially displacing water molecules, which can be an entropically favorable contribution to binding energy.
| Compound Class | Target | Finding | Reference |
|---|---|---|---|
| Purine Analogues | Adenosine A1 Receptor | Substitution with cyclopentylamine (B150401) was most effective for enhancing binding affinity compared to other alkyl or cycloalkyl groups. | nih.gov |
| Pyrazoline Derivatives | Mineralocorticoid Receptor (MR) | The optimized clinical candidate (PF-3882845) incorporates a cyclopentyl group, contributing to its exquisite potency. | acs.org |
| General Morpholine Derivatives | Various | The cyclopentyl substituent introduces steric bulk and conformational preferences that can enhance selectivity in biological interactions. |
Modulation of Pharmacokinetic and Pharmacodynamic Attributes
Pharmacokinetics describes how the body affects a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes how the drug affects the body. wikipedia.org The chemical structure of this compound derivatives is critical in modulating both of these aspects. The morpholine ring itself is often used to improve properties like solubility and metabolic stability, while the cyclopentyl group primarily influences lipophilicity and membrane permeability. nih.gov
Solubility is a crucial property that affects a drug's absorption and formulation. pion-inc.com There is often a trade-off between aqueous solubility, required for dissolution in gastrointestinal fluids, and lipid solubility (lipophilicity), which aids in crossing cell membranes. nih.gov
A drug's ability to pass through biological membranes, known as permeability, is essential for reaching its target site. pion-inc.com For drugs targeting the central nervous system (CNS), crossing the highly selective blood-brain barrier (BBB) is a major challenge. mdpi.commdpi.com
| Property | Influence of Morpholine Core | Influence of Cyclopentyl Group | Overall Impact |
|---|---|---|---|
| Aqueous Solubility | Increases (hydrophilic character) nih.gov | Decreases (lipophilic character) | A balance must be achieved for optimal absorption. nih.gov |
| Lipophilicity (logP) | Decreases | Increases | A key determinant of membrane permeability and protein binding. |
| Membrane Permeability | Can improve overall PK profile nih.gov | Increases pion-inc.com | Crucial for oral absorption and distribution to tissues. |
| BBB Penetration | Often used to improve brain uptake nih.govnih.gov | Increases lipophilicity, which can aid penetration if balanced nih.gov | Requires careful optimization of lipophilicity, size, and hydrogen bonding potential. |
Metabolic stability refers to a compound's resistance to being broken down by metabolic enzymes, primarily in the liver. srce.hr A compound that is metabolized too quickly will have a short duration of action and poor bioavailability. nih.gov The morpholine scaffold is generally considered to be relatively stable from a metabolic standpoint.
Rational Design and Optimization of this compound Analogues
Rational design is a strategy that uses the understanding of SAR and structure-property relationships to design new molecules with improved characteristics. rsc.orgresearchgate.net This approach avoids random screening and allows for a more focused and efficient optimization process. For this compound analogues, this involves the iterative process of designing, synthesizing, and testing new compounds based on accumulated knowledge. nih.gov
The process might begin with a "hit" compound identified from screening. Based on SAR data, medicinal chemists can propose modifications to improve potency, selectivity, or pharmacokinetic properties. For example, if SAR studies indicate that a bulky, lipophilic group is preferred at the 3-position, analogues with different cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) could be synthesized to probe the optimal size and shape for the target's binding pocket.
| Design Step | Modification | Rationale | Desired Outcome |
|---|---|---|---|
| 1. Lead Compound | This compound | Initial hit with moderate activity. | Baseline for comparison. |
| 2. Potency Enhancement | Add aryl group at N-4 position. | Explore potential pi-pi stacking or hydrophobic interactions in the binding site. | Increased binding affinity (lower IC50). |
| 3. Improve Metabolic Stability | Introduce fluorine atoms to the cyclopentyl ring. | Block potential sites of oxidative metabolism. | Longer metabolic half-life (t1/2) in microsomal assays. |
| 4. Enhance Solubility | Incorporate a small polar group (e.g., -OH, -CONH2) on the N-4 aryl substituent. | Increase hydrogen bonding potential to improve aqueous solubility. | Higher kinetic solubility without significant loss of permeability. |
| 5. Optimized Candidate | Combination of optimal modifications. | Integrate improvements from previous steps into a single molecule. | A compound with high potency, good selectivity, and a balanced pharmacokinetic profile. |
Bioisosteric Replacement Strategies
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for lead optimization. drughunter.com It involves substituting an atom or a group of atoms in the lead compound with another that has broadly similar physical or chemical properties, with the goal of creating a new molecule with improved potency, selectivity, pharmacokinetics, or a better toxicity profile. cambridgemedchemconsulting.compitt.edu The application of bioisosterism to this compound derivatives allows for the fine-tuning of molecular properties to enhance therapeutic potential. baranlab.org
The morpholine ring itself is often considered a "privileged structure" because it can interact favorably with diverse biological targets while maintaining good pharmacokinetic properties. Bioisosteric strategies for this compound can be applied to several parts of the molecule:
The Cyclopentyl Group: The cyclopentyl moiety at the 3-position is a key feature influencing lipophilicity and steric interactions within the binding pocket of a target protein. Bioisosteric replacements can modulate these properties. For instance, replacing the cyclopentyl ring with other cyclic or acyclic alkyl groups can alter the conformational flexibility and hydrophobic interactions. Introducing heteroatoms into the ring (e.g., forming a tetrahydrofuranyl or a pyrrolidinyl group) can introduce hydrogen bonding capabilities and change polarity.
Substituents on the Scaffold: The hydrogen atoms on the morpholine ring or the cyclopentyl group can be replaced with other atoms or small functional groups to probe for new interactions with the target. For example, replacing a hydrogen with a fluorine atom can block metabolic oxidation at that position and alter local electronic properties without a significant increase in size. nih.gov
The following table outlines potential bioisosteric replacement strategies for derivatives of this compound.
| Original Moiety | Position | Potential Bioisostere(s) | Rationale for Replacement |
| Cyclopentyl | C3 | Cyclohexyl, Cyclobutyl, Isopropyl, tert-Butyl | Modify steric bulk and lipophilicity to optimize binding pocket fit. cambridgemedchemconsulting.com |
| Cyclopentyl | C3 | Tetrahydrofuranyl, Pyrrolidinyl | Introduce heteroatoms to alter polarity and add potential hydrogen bond donor/acceptor sites. pitt.edu |
| Morpholine Ring | Core Scaffold | Thiomorpholine, Piperazine, Piperidine | Modulate pKa, hydrogen bonding capacity, and overall polarity; explore different vector orientations for substituents. drughunter.comcambridgemedchemconsulting.com |
| Morpholine Oxygen | Core Scaffold | N-acetyl, N-methyl (in Piperazine) | Remove hydrogen bond acceptor, introduce basic center to alter solubility and target interactions. pitt.edu |
| C-H Bond | Various | C-F, C-OH, C-CH₃ | Block potential sites of metabolism, introduce new interaction points (H-bonding), or alter local conformation. nih.gov |
Chemical Space Exploration for Lead Optimization
Chemical space refers to the vast, multidimensional realm of all possible molecules that could be created. qucosa.de For a given lead compound like this compound, exploring the "local" chemical space involves systematically synthesizing or virtually screening a large library of derivatives to identify candidates with superior properties. chemrxiv.orgnih.gov This exploration is a critical part of lead optimization, moving beyond simple one-at-a-time modifications to a more comprehensive survey of structural possibilities. mpg.de
The process begins with the this compound scaffold, which serves as the starting point. The exploration involves decorating this core with a variety of functional groups at different positions. Modern drug discovery heavily relies on computational tools to navigate this immense space efficiently. mpg.de Techniques such as high-throughput virtual screening and quantitative structure-activity relationship (QSAR) modeling are used to predict the activities and properties of virtual compounds before committing resources to their synthesis. frontiersin.org
Active learning, an approach using machine learning, can guide the exploration by iteratively suggesting which compounds to synthesize and test next to most effectively build a predictive model and find optimal molecules. mpg.de Furthermore, multi-objective optimization algorithms can be employed to simultaneously balance competing objectives, such as maximizing potency against a target while minimizing predicted toxicity and maintaining good solubility. arxiv.org
The table below illustrates a hypothetical framework for the chemical space exploration around the this compound scaffold, detailing potential points of modification and the types of chemical groups that might be explored.
| Modification Point | Scaffold | Types of Functional Groups Explored (R) | Objective of Exploration |
| N4-Position | This compound | Alkyl chains, Aryl rings, Heterocycles, Amides | Probe for interactions in new regions of the binding site; modulate solubility, lipophilicity, and metabolic stability. |
| C2-Position | This compound | Small alkyls (e.g., Methyl), Fluoro, Hydroxyl | Investigate the impact of substitution near the C3-cyclopentyl group on conformation and target binding. |
| C5/C6-Positions | This compound | Gem-dimethyl, Fluoro | Introduce conformational constraints or block potential metabolic sites on the morpholine ring. |
| Cyclopentyl Ring | This compound | Hydroxyl, Amino, Carboxylic Acid | Introduce polar groups to improve solubility and provide new hydrogen bonding interactions. |
This systematic exploration allows researchers to build a comprehensive map of the structure-activity and structure-property relationships, revealing the key molecular features required for optimal biological activity and drug-like properties. nih.govfrontiersin.org
Iv. Computational and Theoretical Investigations
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with biological targets.
Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule (the ligand) when bound to a protein target. nih.govresearchgate.net This technique is fundamental in structure-based drug design for identifying potential drug candidates. nih.gov For 3-Cyclopentylmorpholine, docking studies would involve computationally placing the molecule into the binding site of a specific protein of interest. The process utilizes scoring functions to estimate the binding affinity and identify the most stable binding poses. researchgate.net
Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the protein's amino acid residues, would be analyzed. For instance, the morpholine (B109124) ring, with its oxygen and nitrogen atoms, can act as a hydrogen bond acceptor and donor, respectively, which is a crucial feature in molecular recognition. acs.orgnih.gov The cyclopentyl group, being hydrophobic, would likely favor interactions with nonpolar pockets within the protein's active site. scienceopen.com Docking software such as AutoDock, GOLD, and Glide are commonly used for these predictions. nih.govresearchgate.net
While specific docking studies for this compound are not readily found, research on other morpholine derivatives demonstrates the utility of this approach in predicting binding modes and guiding the design of more potent inhibitors for various targets, including kinases and other enzymes. mdpi.comnih.gov
Interactive Data Table: Illustrative Ligand-Protein Docking Parameters for a Hypothetical Target
This table illustrates the type of data that would be generated from a ligand-protein docking study of this compound against a hypothetical protein target.
| Parameter | Value | Description |
| Docking Score (kcal/mol) | -8.5 | Predicted binding affinity. More negative values indicate stronger binding. |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with receptor residues. |
| Interacting Residues | TYR83, ASP129, PHE176 | Key amino acid residues in the binding pocket interacting with the ligand. |
| **Binding Site Volume (ų) ** | 350 | The volume of the cavity where the ligand binds. |
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic interactions of a molecule over time. galaxyproject.org For this compound, an MD simulation would model the movement of each atom in the molecule, as well as its interactions with a solvent (typically water) and any binding partners, by solving Newton's equations of motion. galaxyproject.org
When studying the interaction of this compound with a protein, MD simulations can assess the stability of the docked pose obtained from docking studies. mdpi.comnih.gov By simulating the protein-ligand complex over nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in the predicted orientation or if it shifts to other binding modes. nih.gov This provides a more dynamic and realistic picture of the binding event than static docking.
Interactive Data Table: Representative Data from a Hypothetical Molecular Dynamics Simulation
This table shows the kind of data that would be extracted from an MD simulation of this compound.
| Simulation Parameter | Result | Interpretation |
| Simulation Time (ns) | 100 | The total time the molecular system was simulated. |
| RMSD of Ligand (Å) | 1.2 ± 0.3 | Root Mean Square Deviation, indicating the stability of the ligand's position in the binding site. Lower, stable values suggest a stable complex. |
| RMSF of Protein (Å) | 0.8 - 2.5 | Root Mean Square Fluctuation, showing the flexibility of different regions of the protein. |
| **Solvent Accessible Surface Area (Ų) ** | 150 | The surface area of the ligand exposed to the solvent, which can influence solubility and binding. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and reactivity of molecules. nih.govwikipedia.org These methods provide fundamental insights into a molecule's properties.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). orientjchem.org The energy and shape of these orbitals are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). orientjchem.org
For this compound, an FMO analysis would calculate the energies of the HOMO and LUMO and visualize their spatial distribution. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The location of the HOMO and LUMO on the molecule can predict the sites most likely to be involved in chemical reactions. In morpholine derivatives, the HOMO is often localized on the nitrogen and oxygen atoms, indicating their role in nucleophilic interactions.
Interactive Data Table: Hypothetical FMO Analysis Data for this compound
This table presents typical data obtained from an FMO analysis.
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.2 | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | 1.5 | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 7.7 | Energy difference between HOMO and LUMO, indicating chemical stability. |
Natural Bond Orbital (NBO) analysis is a method used to study charge distribution, hybridization, and intramolecular interactions within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de
An NBO analysis of this compound would provide detailed information about the nature of the chemical bonds (e.g., C-N, C-O, C-C bonds), including their polarity and hybrid atomic orbitals. It can also quantify the delocalization of electron density from occupied "donor" orbitals (like lone pairs or bonds) to unoccupied "acceptor" orbitals (like antibonding orbitals). These donor-acceptor interactions, also known as hyperconjugation, are crucial for understanding the molecule's stability and electronic properties. researchgate.net
Interactive Data Table: Illustrative NBO Analysis Findings for this compound
This table provides an example of the kind of information derived from an NBO analysis.
| Interaction (Donor -> Acceptor) | Stabilization Energy (E(2), kcal/mol) | Implication |
| LP(N) -> σ(C-C) | 2.5 | Electron delocalization from the nitrogen lone pair to adjacent anti-bonding orbitals, contributing to stability. |
| LP(O) -> σ(C-C) | 1.8 | Electron delocalization from an oxygen lone pair, indicating electronic interactions within the morpholine ring. |
| σ(C-H) -> σ(C-N)* | 0.9 | Hyperconjugative interaction contributing to the overall stability of the molecule. |
Predictive Modeling for Biological Activity and ADME Properties
Computational models are widely used to predict the biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. mspsss.org.uafrontiersin.org These predictions are vital in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. mspsss.org.ua
For this compound, various in silico tools and web servers (e.g., SwissADME, pkCSM) could be used to predict a range of properties. mspsss.org.ua These predictions are based on the molecule's structure and rely on quantitative structure-activity relationship (QSAR) models and other machine learning algorithms.
Predicted properties would include:
Lipophilicity (LogP): A measure of a compound's solubility in lipids versus water, which influences absorption and distribution.
Aqueous Solubility (LogS): Predicts how well the compound dissolves in water.
Gastrointestinal (GI) Absorption: Predicts the extent of absorption from the gut.
Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound is likely to enter the central nervous system. nih.govacs.org
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing the inhibition of key metabolic enzymes.
Drug-likeness: Evaluates whether the compound's properties fall within the range typical of known oral drugs (e.g., Lipinski's Rule of Five). mspsss.org.ua
While specific ADME predictions for this compound are not published, studies on other morpholine derivatives often highlight the favorable pharmacokinetic properties conferred by the morpholine scaffold, such as improved solubility and metabolic stability. acs.orgfrontiersin.org
Interactive Data Table: Exemplary Predicted ADME Properties for this compound
This table showcases the type of data generated by predictive ADME models.
| ADME Property | Predicted Value | Interpretation |
| LogP (o/w) | 1.85 | Indicates moderate lipophilicity. |
| Aqueous Solubility (LogS) | -2.5 | Predicted to be soluble in water. |
| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | Yes | May cross the blood-brain barrier. |
| Lipinski's Rule of Five | 0 violations | Meets the criteria for a drug-like molecule. |
Pharmacophore Identification and Mapping
Pharmacophore modeling is a cornerstone of computational drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific biological target. scispace.comunina.it This model serves as a 3D template for designing new molecules or searching databases for compounds with the potential for similar biological activity. scispace.comunina.it The process involves selecting a set of active ligands, analyzing their conformations, assigning pharmacophoric features, and superimposing them to derive a common model. unina.it
The morpholine ring is considered a "privileged pharmacophore" in medicinal chemistry because its structural and electronic properties frequently contribute to potent and selective interactions with a wide range of biological targets. nih.govsci-hub.se The morpholine moiety can enhance molecular potency through interactions with target proteins, such as kinases, or modulate pharmacokinetic properties. nih.govsci-hub.se
Several pharmacophore models have been developed for various classes of morpholine derivatives, highlighting the key features responsible for their activity. acs.org For instance, studies on morpholine derivatives as Central Nervous System (CNS) active agents have identified specific aryl-morpholine pharmacophores that interact with targets like the PI3K kinase family. acs.org In the context of anti-malarial drug discovery, a pharmacophore mapping study identified a 4,4'-oxybisbenzoyl amide core as a novel antiplasmodial pharmacophore. unimi.it
For a scaffold like this compound, a pharmacophore model would typically define the spatial arrangement of features such as:
Hydrogen Bond Acceptors (HBA): The oxygen and nitrogen atoms of the morpholine ring.
Hydrogen Bond Donors (HBD): The nitrogen atom of the morpholine ring (if protonated).
Hydrophobic (HYP) / Aromatic (R) features: The cyclopentyl group and any other non-polar substituents.
A study aimed at identifying inhibitors for the protein-protein interaction of Rev1-CT generated an e-pharmacophore model based on a phenazopyridine (B135373) scaffold, which highlighted aromatic rings and hydrogen bond donors as crucial features for binding. nih.gov Similarly, a pharmacophore model for CCR5 inhibitors identified a combination of three hydrophobic features, two hydrogen bond acceptors, and one hydrogen bond donor as essential for potent inhibition. mdpi.com
| Target/Activity | Scaffold/Compound Class | Key Pharmacophoric Features Identified | Reference |
|---|---|---|---|
| PI3K Kinase Family (CNS) | Aryl-morpholines | Specific arrangement of aryl group and morpholine ring. | acs.org |
| Antiplasmodial (CQ-resistant P. falciparum) | 4,4'-oxybisbenzoyl amides | Oxybisbenzoylamide core. | unimi.it |
| Rev1-CT/RIR Protein-Protein Interaction | Phenazopyridine derivatives | Aromatic rings (R1, R2), Hydrogen Bond Donors (D1, D2). | nih.gov |
| CCR5 Inhibition (Anti-HIV) | Various CCR5 Inhibitors | 3 Hydrophobic (HYP), 2 Hydrogen Bond Acceptors (HBA), 1 Hydrogen Bond Donor (HBD). | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Development
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. researchgate.netpensoft.net These models are valuable for predicting the activity of newly designed compounds and for understanding the molecular properties that drive biological effects. sci-hub.sepensoft.net
For morpholine derivatives, QSAR studies have been instrumental in optimizing their therapeutic potential across various applications. sci-hub.se These studies often involve calculating a wide range of molecular descriptors, including electronic, steric, geometric, and energy parameters, and then using statistical methods like Multiple Linear Regression (MLR) to generate a predictive model. researchgate.netpensoft.net
A notable QSAR study was performed on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives to understand their antioxidant activity. pensoft.netpensoft.net The analysis revealed that several factors had a significant impact on activity. pensoft.net The study found that antioxidant activity increased as properties like area, molecular volume, lipophilicity, and polarisation decreased, while an increase in the dipole moment was beneficial. pensoft.netpensoft.net
Another QSAR model was developed for a set of 100 synthetic compounds, including morpholine derivatives, to predict their anticancer activity against breast cancer cell lines. researchgate.net Using a Genetic Algorithm (GA) and Multiple Linear Regression Analysis (MLRA), the study identified that the sum of atomic van der Waals volumes, the number of circuits, the number of carbon atoms, aromaticity, and the number of hydrogen bond donor atoms play a significant role in predicting anticancer activity. researchgate.net
Similarly, a 3D-QSAR study on a series of 2,4-disubstituted morpholines as selective dopamine (B1211576) D₄ receptor ligands identified key regions around the molecule where steric and electrostatic interactions are crucial for affinity. acs.org This model provided a deeper understanding of the ligand-receptor interactions. acs.org
| Descriptor Type | Specific Descriptor | Impact on Antioxidant Activity | Reference |
|---|---|---|---|
| Physicochemical | Area and Molecular Volume | Decrease leads to higher activity | pensoft.netpensoft.net |
| Lipophilicity (logP) | Decrease leads to higher activity | pensoft.netpensoft.net | |
| Polarisation | Decrease leads to higher activity | pensoft.netpensoft.net | |
| Dipole Moment | Increase leads to higher activity | pensoft.netpensoft.net | |
| Energy Parameters | Energy of Higher Vacant Molecular Orbitals (EHOMO) | Reduction leads to higher activity | pensoft.net |
| Energy of Lower Vacant Molecular Orbitals (ELUMO) | Increase leads to higher activity | pensoft.net |
Application of Artificial Intelligence and Machine Learning in Drug Discovery for Morpholine Scaffolds
Artificial Intelligence (AI) and its subfields, Machine Learning (ML) and Deep Learning (DL), are revolutionizing pharmaceutical research by transforming vast datasets into actionable knowledge. nih.govresearchgate.net These technologies are being applied across the drug discovery pipeline, from target identification to lead optimization and clinical trial design. mednexus.org For scaffolds like morpholine, AI and ML offer powerful tools to accelerate the discovery of novel drug candidates. researchgate.netmednexus.org
One major application is in de novo drug design using generative models. nih.gov Deep learning architectures, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large databases of known molecules to learn the "rules" of chemical space. nih.gov These models can then generate novel molecular structures that are optimized for specific properties, such as binding affinity to a target or desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.govresearchgate.net For instance, a deep learning generative model (DeepMGM) has been developed to create scaffold-focused chemical libraries, a strategy that could be applied to the morpholine scaffold to generate unique and potent bioactive molecules. nih.gov
ML models are also extensively used for predictive purposes. researchgate.net By training on datasets of compounds with known biological activities, ML algorithms can predict the activity of new, untested molecules, including novel morpholine derivatives. researchgate.net This facilitates virtual screening, where massive compound libraries can be rapidly filtered to identify promising hits, significantly reducing the time and cost associated with experimental screening. researchgate.net Furthermore, ML models are crucial for predicting pharmacokinetics and toxicity, helping to identify and eliminate compounds likely to fail in later development stages. researchgate.net
The application of AI and ML extends to identifying entirely new uses for existing scaffolds through "scaffold hopping," where models identify novel chemotypes that retain the key pharmacophoric features of a known active compound but have a different core structure. researchgate.net
| AI/ML Application | Description | Relevance to Morpholine Scaffolds | Reference |
|---|---|---|---|
| Generative Modeling | Using deep learning models (e.g., RNNs, GANs) to design novel molecules with desired properties from scratch. | Creation of new, diverse, and optimized morpholine-based compounds for specific biological targets. | nih.gov |
| Predictive Modeling (Virtual Screening) | Training ML models to predict the biological activity of compounds based on their structure. | Rapidly screening large virtual libraries to identify potential morpholine-containing drug candidates. | researchgate.net |
| ADMET Prediction | Using ML to forecast the pharmacokinetic and toxicity profiles of molecules. | Prioritizing morpholine derivatives with favorable drug-like properties and reducing late-stage failures. | nih.govresearchgate.net |
| Scaffold Hopping | Identifying new core structures (scaffolds) that can mimic the biological activity of a known pharmacophore. | Discovering novel, patentable chemotypes that may have improved properties over existing morpholine series. | researchgate.net |
V. Preclinical Biological and Pharmacological Evaluation
In Vitro Assays for Target Engagement and Efficacy Profiling
In vitro assays are fundamental for the initial screening and characterization of a compound's biological activity at the molecular and cellular levels.
The morpholine (B109124) ring is a prevalent feature in many enzyme inhibitors, particularly kinase inhibitors. For instance, derivatives containing this scaffold have been investigated as potent inhibitors of phosphoinositide-3-kinases (PI3Ks), which are crucial enzymes in cell signaling pathways often dysregulated in cancer. nih.govnih.gov Studies on various morpholinopyrimidine derivatives have demonstrated significant inhibitory activity against PI3Kα and PI3Kδ isoforms, with some compounds showing IC50 values in the low nanomolar range. nih.gov The morpholine group in these molecules often serves to enhance solubility and metabolic stability, while also forming key interactions within the enzyme's active site. researchgate.net Similarly, compounds incorporating a morpholine moiety have been evaluated as inhibitors of c-Src kinase, showing significant enzyme inhibition percentages at micromolar concentrations. nih.gov
Table 1: Example of PI3Kα Inhibitory Activity for a Morpholine-Containing Compound
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Derivative 17p | PI3Kα | 31.8 ± 4.1 |
Data sourced from studies on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives. nih.gov
The morpholine structure is also integral to ligands targeting various receptors. For example, cyclopentapeptides incorporating a morpholine-3-COOH moiety have been developed as ligands for αvβ3/αvβ5 integrins, which are involved in cell adhesion and signaling. nih.gov Biological assays revealed that the stereochemistry of the morpholine component is crucial for high-affinity binding, with one stereoisomer binding to the αvβ3 integrin with low nanomolar affinity. nih.gov Such studies underscore the importance of the morpholine scaffold's three-dimensional structure in achieving potent and selective receptor engagement.
Table 2: Example of Receptor Binding Affinity for a Morpholine-Containing Cyclopentapeptide
| Compound | Target Receptor | Binding Affinity |
|---|
Data from research on morpholine-based RGD-cyclopentapeptides. nih.gov
Cell-based assays provide a more complex biological system to evaluate a compound's effect on cellular processes. Morpholine derivatives have demonstrated significant potential in these assays.
Antiproliferative Activity: In line with their enzyme inhibition profiles, many morpholine-containing kinase inhibitors exhibit potent antiproliferative effects against various cancer cell lines. nih.govnih.gov For example, a 2,4-dimorpholinopyrimidine derivative showed good antiproliferative activities against cancer cells and was able to induce dose-dependent cytotoxicity in an ovarian cancer cell line. nih.gov
Anti-inflammatory Effects: The morpholine scaffold is found in compounds evaluated for anti-inflammatory properties. nih.gov These compounds are often tested in cell-based models, such as lipopolysaccharide (LPS)-activated macrophages, to measure their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as IL-6 and TNF-α. nih.govmdpi.com
Table 3: Example of Antiproliferative Activity of a Morpholine Derivative
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| PANC-1 (Pancreatic) | Compound 7b | 4.5 |
Data from studies on piperazinyl-furopyrimidine based scaffolds. nih.gov
Vi. Future Directions and Advanced Research Perspectives
Development of Novel 3-Cyclopentylmorpholine Derivatives with Enhanced Biological Profiles
The core strategy for advancing this compound as a pharmacophore involves systematic structural modifications to enhance its biological activity, selectivity, and pharmacokinetic profile. The foundation for this work lies in established structure-activity relationship (SAR) studies on other classes of morpholine (B109124) derivatives, such as those targeting kinases like PI3K and mTOR. nih.govmdpi.com
Future research would focus on synthesizing new analogues by modifying both the cyclopentyl group and the morpholine ring. For instance, introducing functional groups such as hydroxyls or methoxy (B1213986) groups to the cyclopentyl moiety could create new interaction points with target proteins. nih.gov Similarly, N-acetylation or the addition of other substituents to the morpholine nitrogen could restore or enhance inhibitory activity, as demonstrated in analogues of the PI3K inhibitor ZSTK474. nih.gov
A key study on ZSTK474 derivatives showed that replacing one of the morpholine groups with various 2-aminoethyl functionalities significantly impacted inhibitory activity against PI3K isoforms. nih.gov This highlights the sensitivity of the target's active site to the morpholine structure. Derivatives with pendant hydroxyl or methoxy groups retained potent, low nanomolar inhibition, whereas those with amino groups were less effective. nih.gov This provides a clear rationale for synthesizing this compound derivatives with similar substitutions to probe for enhanced potency.
Detailed research findings from such synthetic efforts can be systematically tabulated to build a clear SAR profile.
Table 1: Illustrative SAR Data for Novel Morpholine Derivatives (Based on PI3K/MEK Inhibitor Analogs)
| Compound ID | Structural Modification | Target | IC50 (nM) |
|---|---|---|---|
| ZSTK474 | Reference Compound | PI3Kα | 3.9 |
| Analog 6s | Morpholine replaced and tethered to MEK inhibitor via PEG linker | PI3Kα | 105 |
| Analog 6s | Morpholine replaced and tethered to MEK inhibitor via PEG linker | MEK | 350 |
| Analog 6r | Morpholine replaced and tethered to MEK inhibitor via different linker | PI3Kγ | 3900 |
| Compound 10e | Tetrahydroquinoline with morpholine and trifluoromethyl moieties | mTOR | Potent Inhibition Reported |
This table is illustrative, based on data for ZSTK474 analogs and other morpholine derivatives to show how structural changes are correlated with biological activity. nih.govmdpi.com IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Exploration of Underexplored Therapeutic Areas for Morpholine-Containing Compounds
While morpholine-containing drugs are established in fields like oncology (e.g., Gefitinib) and as anticoagulants (e.g., Rivaroxaban), significant potential lies in less saturated therapeutic areas. sci-hub.se A particularly promising frontier is the treatment of central nervous system (CNS) disorders and neurodegenerative diseases. tandfonline.comnih.gov
The morpholine ring is recognized for improving properties that enhance blood-brain barrier (BBB) permeability, a critical requirement for CNS-active drugs. tandfonline.comacs.org This makes scaffolds like this compound attractive for targeting pathologies within the brain. Research into morpholine derivatives has identified activity against several targets relevant to neurodegeneration: nih.gov
Leucine-rich repeat kinase 2 (LRRK2): Mutations in LRRK2 are a common cause of Parkinson's disease, and selective morpholine-containing LRRK2 inhibitors are being pursued. nih.gov
β-Secretase (BACE-1) and γ-secretase: These enzymes are central to the production of amyloid-β peptides in Alzheimer's disease. Morpholine compounds have been developed as inhibitors of these secretases. nih.govacs.org
δ-secretase (AEP): A more recently identified target in Alzheimer's, this lysosomal cysteine proteinase cleaves both amyloid precursor protein (APP) and tau, making it a valuable target for new therapeutic agents. nih.govacs.org
Beyond neurodegeneration, the broad-spectrum biological activity of morpholine derivatives suggests potential applications in treating complex infectious diseases and inflammatory conditions. sci-hub.setandfonline.com Future work should involve screening this compound-based libraries against these novel and underexplored biological targets.
Integration of Advanced Biophysical and Structural Biology Techniques
To accelerate the development of this compound derivatives, the integration of advanced biophysical and structural biology methods is essential. These techniques provide deep insights into how a compound engages its target, guiding more rational and efficient drug design. nuvisan.comnih.gov
Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful tools for visualizing the precise binding mode of morpholine-containing inhibitors. For example, the crystal structure of the kinase mTOR in complex with PI-103, a morpholine-containing inhibitor, revealed key interactions within the enzyme's active site, such as a hinge interaction with a valine residue. acs.org Such data would be invaluable for designing this compound derivatives that optimize contact with their intended target.
Biophysical Methods: A suite of biophysical techniques can characterize the binding kinetics and thermodynamics that underpin a drug's efficacy. These methods are crucial for confirming target engagement and understanding the structure-activity relationship on a molecular level. nih.govnih.gov
Table 2: Key Biophysical Techniques in Morpholine Derivative Drug Discovery
| Technique | Abbreviation | Primary Application | Information Provided |
|---|---|---|---|
| Surface Plasmon Resonance | SPR | Hit validation and kinetic characterization | Binding affinity (KD), association/dissociation rates (ka/kd) nih.gov |
| Isothermal Titration Calorimetry | ITC | Thermodynamic characterization of binding | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) nih.gov |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Fragment screening and structural analysis | Binding site mapping, structural changes upon binding nih.gov |
| Affinity Selection Mass Spectrometry | AS-MS | High-throughput primary screening | Identification of binding compounds from a mixture nih.gov |
| Molecular Dynamics Simulations | MD | Computational validation of binding | Confirmation of stable protein-ligand interactions and dynamics mdpi.com |
By using these techniques in concert, researchers can move beyond simple potency measurements to understand the molecular mechanisms driving a compound's activity, leading to the development of derivatives with superior properties.
Strategic Collaboration in Translational Research for Drug Development
The path from a promising heterocyclic compound to a clinically approved drug is complex and requires a multi-disciplinary, translational approach. Future success with this compound derivatives will depend on strategic collaborations that bridge the gap between academic discovery and industrial development. es-openscreen.commdpi.com
Research consortia and public-private partnerships are becoming increasingly vital. numberanalytics.com Organizations like the "Translational medicinal and biological chemistry group" at the CIB Margarita Salas (CSIC) in Spain exemplify this model. es-openscreen.comcsic.es This group focuses on the entire pipeline, from the design and synthesis of small heterocyclic molecules to validation in animal models. es-openscreen.com Their strategy includes:
Developing extensive compound libraries: An in-house library of privileged scaffolds is used for screening against various diseases. es-openscreen.comcsic.es
Integrating computational chemistry: Computer-aided drug design is used to refine candidates and predict properties. csic.es
Fostering international networks: Membership in platforms like EU-OPENSCREEN provides access to high-throughput screening and chemical biology infrastructure, accelerating the research process. es-openscreen.com
Technology transfer: Actively forming collaborations and spin-off companies (e.g., AnkarPharma, Molefy Pharma) to translate promising discoveries into therapeutic products. csic.es
For a compound like this compound, engaging in such a collaborative ecosystem would be a critical step. Partnering with computational scientists, pharmacologists, and clinical researchers allows for the leveraging of diverse expertise and resources, ultimately accelerating the journey from the laboratory to the patient. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
